molecular formula C21H16N2O3 B5641743 N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-methoxybenzamide

N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-methoxybenzamide

Cat. No. B5641743
M. Wt: 344.4 g/mol
InChI Key: BGDGWTUNHQRPLG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-methoxybenzamide typically involves acylation reactions and can be characterized by various spectroscopic techniques such as NMR and elemental analysis. For example, a related compound was synthesized via the acylation of 3-aminophenol with 4-methoxybenzoyl chloride in THF, highlighting the utility of acylation reactions in producing such compounds (Karabulut et al., 2014). This method underscores the fundamental synthetic approach towards benzoxazole derivatives, offering insights into the synthesis of N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-methoxybenzamide.

Molecular Structure Analysis

Molecular structure analysis, often utilizing single crystal X-ray diffraction and DFT calculations, reveals detailed information about bond lengths, angles, and conformational geometries. The study by Karabulut et al. (2014) on a related compound demonstrated the influence of intermolecular interactions on molecular geometry, particularly on dihedral angles and rotational conformations of aromatic rings. Such analyses are crucial for understanding the molecular structure of N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-methoxybenzamide.

Chemical Reactions and Properties

N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-methoxybenzamide may undergo various chemical reactions, including condensation and cyclization, to yield novel derivatives with potential biological activities. Patel et al. (2010) reported on compounds undergoing facile condensation, leading to derivatives with promising antibacterial activities (Patel & Dhameliya, 2010). Such reactions highlight the chemical versatility and potential applications of benzoxazole derivatives.

Physical Properties Analysis

The physical properties, including thermal stability and optical properties, play a significant role in determining the applicability of these compounds in various domains. The thermal analysis of related compounds indicates stability up to certain temperatures, while optical studies reveal specific absorbance bands and band gaps, contributing to the understanding of the physical characteristics of benzoxazole derivatives (Prabukanthan et al., 2020).

Chemical Properties Analysis

The chemical properties, including reactivity towards different reagents and the potential for forming diverse derivatives, are crucial for the application of benzoxazole derivatives. The ability to undergo annulation reactions, as demonstrated by Xiong et al. (2018) for N-methoxybenzamide derivatives, showcases the chemical flexibility and potential for generating complex molecules (Xiong et al., 2018).

properties

IUPAC Name

N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O3/c1-25-17-9-5-6-14(13-17)20(24)22-16-8-4-7-15(12-16)21-23-18-10-2-3-11-19(18)26-21/h2-13H,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGDGWTUNHQRPLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-methoxybenzamide

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